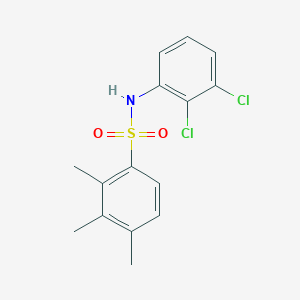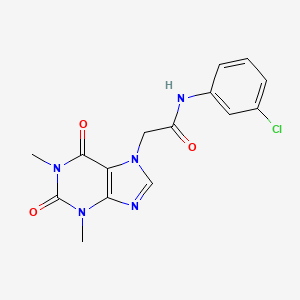
N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide, commonly known as DCTB, is a sulfonamide compound that has been widely used in scientific research due to its unique properties. DCTB is a highly selective and potent inhibitor of the chloride intracellular channel protein (CLIC) family, which plays a critical role in regulating ion transport and cellular signaling pathways.
作用机制
The mechanism of action of DCTB involves the binding of the compound to the N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel protein, which results in the inhibition of ion transport through the channel. The exact binding site and mode of action of DCTB on the N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel protein are still under investigation.
Biochemical and Physiological Effects:
DCTB has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and alteration of ion transport. DCTB has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DCTB in lab experiments is its high selectivity and potency as a N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel inhibitor. This allows for precise investigation of the physiological and pathological roles of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels. However, one limitation of using DCTB is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are many future directions for research involving DCTB. One potential area of investigation is the development of DCTB-based therapeutics for inflammatory diseases. Another area of research is the identification of the exact binding site and mode of action of DCTB on the N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channel protein. Additionally, the use of DCTB in combination with other compounds could lead to the development of novel therapeutic strategies for a variety of diseases.
合成方法
The synthesis of DCTB involves the reaction of 2,3-dichloronitrobenzene with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reduced with iron powder to yield DCTB. The purity of DCTB can be further improved by recrystallization from an appropriate solvent.
科学研究应用
DCTB has been extensively used in scientific research as a selective inhibitor of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels. N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels are involved in a variety of cellular processes, including cell proliferation, apoptosis, and ion transport. DCTB has been shown to inhibit the activity of N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide channels in a dose-dependent manner, making it a valuable tool for investigating the physiological and pathological roles of these channels.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-2,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-7-8-14(11(3)10(9)2)21(19,20)18-13-6-4-5-12(16)15(13)17/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASNBDYPTMSKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5745966.png)



![4-[(2-bromo-4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5745992.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)



![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)

![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)
